Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

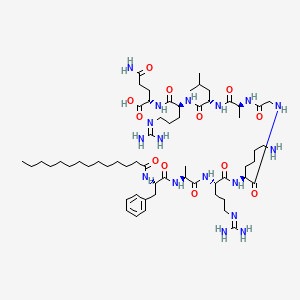

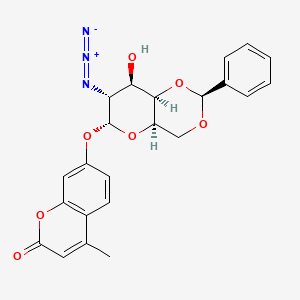

“Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct” is a complex compound. The 2,2,6,6-tetramethyl-3,5-heptanedione (also known as TMHD) acts as a ligand, forming a stable complex with the barium ion . This compound is used in various reactions and acts as an air-stable ligand for metal catalysts .

Synthesis Analysis

The synthesis of this compound involves the interaction of barium precursors with high volatility . The structure of the synthesized compound was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . The synthesis process is crucial as the purity, evaporation characteristics, and thermostability of the precursors will decide the quality and reproducible results of the compound .Molecular Structure Analysis

The molecular structure of the compound was identified using various spectroscopic techniques. The FTIR spectrum showed peaks corresponding to various functional groups present in the compound . The 1H NMR and 13C NMR spectra provided information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The compound undergoes various chemical reactions. It is unstable and highly sensitive to temperature changes during the whole evaporation process . Therefore, it is very important to choose suitable volatilization technology and conditions for avoiding breakdown (or thermal aging) during the process .Aplicaciones Científicas De Investigación

High-Temperature Superconductor Fabrication

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: is utilized in the Metal-Organic Chemical Vapor Deposition (MOCVD) process for the preparation of YBa2Cu3O7−δ (YBCO) high-temperature superconductors . The compound’s volatility and thermal stability are critical for the quality and reproducibility of the YBCO films. Its evaporation characteristics must be carefully managed to prevent decomposition during the MOCVD process.

Advanced Dielectric and Ferroelectric Thin Films

This barium compound serves as a Chemical Vapor Deposition (CVD) precursor for manufacturing advanced dielectric and ferroelectric thin films . It is particularly used for the growth of lead oxide and mixed-metal thin films, offering superior chemical compatibility and improved safety in the MOCVD of PNZT, a material with piezoelectric properties.

Catalyst in Organic Synthesis

The compound acts as a catalyst in various organic reactions, including intramolecular Diels-Alder reactions , which are crucial for constructing cyclic compounds . It also facilitates borylation reactions , adding boron groups to organic molecules, which is a significant step in pharmaceutical synthesis and material sciences.

DNA Studies

As a single electron donor , this barium adduct is used in excess electron transfer studies in DNA . This application is vital for understanding the electron transfer mechanisms that can affect DNA structure and function, which has implications in fields like genetics and biochemistry.

Enantioselective Synthesis

The compound is involved in enantioselective synthesis , which is essential for creating molecules with specific three-dimensional orientations . This is particularly important in the pharmaceutical industry, where the orientation of molecules can determine the efficacy and safety of drugs.

Oxidative Carbonylation Reactions

It is used in oxidative carbonylation of phenol , a reaction that introduces carbonyl groups into organic compounds. This reaction is significant in synthesizing polymers and other complex organic compounds.

Mecanismo De Acción

- Ba(TMHD)₂ acts as a precursor in the metal–organic chemical vapor deposition (MOCVD) process for preparing high-temperature superconductor YBa₂Cu₃O₇−δ (YBCO) films .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Action Environment

Safety and Hazards

While specific safety and hazard information for the “Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium triglyme adduct” is not available, it’s important to handle all chemical compounds with care and follow standard safety protocols. For similar compounds, hazard classifications include acute toxicity and skin and eye irritation .

Propiedades

IUPAC Name |

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.C8H18O4.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNLOLOFSZXOQX-COYDWXKQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)